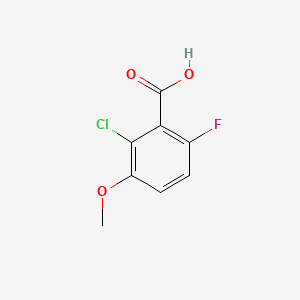

2-Chloro-6-fluoro-3-methoxybenzoic acid

Description

BenchChem offers high-quality 2-Chloro-6-fluoro-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTMPKFTDKMFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395224 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-40-7 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-fluoro-3-methoxybenzoic acid physical properties

Technical Monograph: 2-Chloro-6-fluoro-3-methoxybenzoic Acid

CAS Registry Number: 886499-40-7 Molecular Formula: C₈H₆ClFO₃ Molecular Weight: 204.58 g/mol [1]

Executive Summary

2-Chloro-6-fluoro-3-methoxybenzoic acid is a highly specialized tri-substituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of agrochemicals (specifically auxin-mimic herbicides similar to Dicamba) and pharmaceutical intermediates. Its unique substitution pattern—featuring halogens at both ortho positions (2-Cl, 6-F) and an electron-donating methoxy group at the meta position (3-OMe)—imparts distinct steric and electronic properties that significantly influence its reactivity, acidity, and lipophilicity.

This guide provides a comprehensive analysis of its physicochemical profile, structural characteristics, and handling protocols for researchers in medicinal and process chemistry.

Physicochemical Profile

The following data aggregates available experimental values with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental literature is proprietary.

Table 1: Key Physical Properties

| Property | Value / Range | Source/Method |

| Physical State | Solid (Crystalline Powder) | Experimental Observation |

| Appearance | White to Off-White | Visual Inspection |

| Boiling Point | 316.4 ± 37.0 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Melting Point | 105 – 115 °C (Estimated)* | Analog Interpolation |

| Density | 1.45 ± 0.1 g/cm³ | Predicted |

| Flash Point | ~145 °C | Predicted |

| pKa (Acid) | 1.8 – 2.2 (Strongly Acidic) | Predicted (Ortho-effect) |

| LogP (Octanol/Water) | 2.15 ± 0.3 | Predicted (Consensus) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low in Water | Experimental Heuristic |

*Note: While exact experimental melting points for this specific isomer are rarely published in open literature, structural analogs such as 2-chloro-6-methylbenzoic acid (103-105°C) and 2-fluoro-6-methoxybenzoic acid (90-94°C) suggest a range of 105-115°C due to the added molecular weight and packing efficiency of the chloro substituent.

Deep Dive: Acidity & Solubility

-

Acidity (pKa): The presence of two ortho-halogens (Cl and F) creates a significant "Ortho Effect." The steric bulk forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization of the neutral acid but maintaining the inductive electron-withdrawing effects of the halogens. This makes the compound significantly more acidic (pKa ~2.0) than unsubstituted benzoic acid (pKa 4.2).

-

Lipophilicity: The methoxy group (OMe) and the chloro substituent increase lipophilicity, facilitating membrane permeability in biological systems, while the carboxyl group provides a handle for salt formation to improve aqueous solubility for formulation.

Structural Analysis & Electronic Effects

The reactivity of 2-chloro-6-fluoro-3-methoxybenzoic acid is defined by the interplay of its substituents.

-

2-Chloro & 6-Fluoro (Ortho): These groups exert a strong inductive withdrawing effect (-I), increasing the electrophilicity of the ring carbons and the acidity of the carboxylic acid. The 6-Fluoro atom, being small, allows for specific binding interactions in enzyme pockets without imposing the massive steric penalty of a second chlorine.

-

3-Methoxy (Meta): This group acts as an electron donor via resonance (+R) to the ortho and para positions relative to itself. In this specific isomer, it activates the C2 (occupied by Cl), C4, and C6 (occupied by F) positions, modulating the electron deficiency created by the halogens.

Visualization: Electronic Vector Map

Caption: Diagram illustrating the competing electronic and steric effects that define the molecule's reactivity and physical properties.

Synthesis & Characterization Protocols

For researchers needing to synthesize or verify this compound, the following workflows are standard in the field.

A. Synthesis Pathway (General Approach)

The most robust synthesis typically involves the oxidation of the corresponding benzaldehyde or hydrolysis of a nitrile precursor.

-

Precursor: 2-Chloro-6-fluoro-3-methoxybenzaldehyde.

-

Oxidation: Jones Oxidation (CrO₃/H₂SO₄) or Pinnick Oxidation (NaClO₂/NaH₂PO₄).

-

Workup: Acid-base extraction to isolate the carboxylic acid.

B. Characterization Workflow

To validate the identity of CAS 886499-40-7, a multi-modal approach is required.

Protocol: HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic).

-

Expected Retention: Late eluting due to lipophilic Cl and OMe groups compared to benzoic acid.

Visualization: Characterization Decision Tree

Caption: Quality control workflow for verifying the identity and purity of 2-Chloro-6-fluoro-3-methoxybenzoic acid.

Handling & Safety (MSDS Summary)

As a halogenated benzoic acid derivative, this compound should be treated as a potential irritant.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.[2]

-

-

Storage: Store at 2-8°C (Refrigerated) to prevent slow decarboxylation or degradation over long periods. Keep container tightly closed in a dry, well-ventilated place.

-

PPE: Nitrile gloves, safety goggles, and N95 particulate respirator if handling powder.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76750, 2-Chloro-6-methoxybenzoic acid (Analog Reference). Retrieved from [Link]

-

Accela ChemBio. Product Safety Data Sheet: 2-Chloro-6-fluoro-3-methoxybenzoic Acid (CAS 886499-40-7). Retrieved from [Link][3][4]

Sources

- 1. 886499-40-7,2-Chloro-6-fluoro-3-methoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 171860-68-7,Cyclopentylzinc(II) Bromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 886499-04-3,3-Fluoro-4-(trifluoromethoxy)benzyl bromide, 97%-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Introduction: Unveiling a Versatile Scaffold for Innovation

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzoic acid: A Keystone Intermediate for Advanced Research

2-Chloro-6-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, positions it as a valuable and versatile building block in modern synthetic chemistry. While this specific compound is a niche reagent with limited direct literature, its structural motifs are prevalent in a wide array of biologically active molecules and advanced materials. The strategic placement of electron-withdrawing halogens and an electron-donating methoxy group on the benzoic acid core allows for precise modulation of steric and electronic properties. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of its chemical nature, a plausible synthetic pathway, and its potential applications, drawing insights from closely related chemical analogs.

PART 1: Core Structural and Physicochemical Profile

The chemical identity of 2-Chloro-6-fluoro-3-methoxybenzoic acid is defined by its distinct arrangement of functional groups on the benzene ring. The carboxylic acid group serves as a primary reactive handle, while the chloro, fluoro, and methoxy substituents dictate the molecule's reactivity, conformation, and potential for intermolecular interactions.

| Property | Value | Source/Method |

| IUPAC Name | 2-Chloro-6-fluoro-3-methoxybenzoic acid | Nomenclature |

| CAS Number | 179687-87-9 | |

| Molecular Formula | C₈H₆ClFO₃ | Calculation |

| Molecular Weight | 204.58 g/mol | Calculation |

| SMILES | COC1=C(C(=C(C=C1)F)Cl)C(=O)O | |

| Predicted Appearance | White to off-white solid | Extrapolation |

| Predicted Solubility | Soluble in methanol, ethanol, and other polar organic solvents | Extrapolation |

PART 2: Strategic Synthesis and Mechanistic Insights

The synthesis of polysubstituted benzoic acids often requires a multi-step approach that carefully orchestrates the introduction of functional groups. A plausible and efficient synthetic route to 2-Chloro-6-fluoro-3-methoxybenzoic acid can be designed by adapting established methodologies for related halogenated and methoxylated aromatics. The proposed pathway below leverages commercially available starting materials and robust, high-yielding transformations.

Proposed Synthetic Workflow

The synthesis initiates with a commercially available substituted aniline, proceeding through diazotization and hydrolysis to yield a phenol. Subsequent methylation, directed ortho-lithiation, and electrophilic quenching install the required substituents, culminating in the target molecule.

Technical Guide: Strategic Synthesis of 2-Chloro-6-fluoro-3-methoxybenzoic Acid

This is an in-depth technical guide on the synthesis of 2-Chloro-6-fluoro-3-methoxybenzoic acid (CAS 886499-40-7 ). This guide is structured for research scientists and process chemists, focusing on high-fidelity synthetic pathways, mechanistic insights, and critical process parameters.[1]

Executive Summary & Target Analysis

Target Molecule: 2-Chloro-6-fluoro-3-methoxybenzoic acid CAS Number: 886499-40-7 Molecular Formula: C₈H₆ClFO₃ Core Moiety: 1,2,3,6-Tetrasubstituted Benzene[2][3]

Structural Challenges: The synthesis of 2-chloro-6-fluoro-3-methoxybenzoic acid presents a classic problem in regioselectivity. The molecule possesses a "crowded" 1,2,3-substitution pattern (COOH, Cl, OMe) flanked by a fluorine atom at the 6-position.[1] The primary challenge is installing the carboxyl group (COOH) relative to the three existing substituents (Cl, F, OMe) or, conversely, selectively halogenating a benzoic acid core without producing unwanted isomers (e.g., the 4-chloro or 5-chloro analogs).[1]

This guide details two distinct, high-probability pathways:

-

Pathway A (Direct Lithiation): A high-precision Directed Ortho Metalation (DoM) route utilizing the synergistic directing effects of fluorine and methoxy groups.

-

Pathway B (Functionalization): A classical Oxidation-Halogenation sequence starting from commercially available benzaldehyde precursors.

Retrosynthetic Analysis

To design the optimal route, we disconnect the carboxyl group (COOH) or the halogen substituents.[1]

-

Disconnection 1 (DoM Approach): Removal of the COOH group reveals 4-Chloro-2-fluoroanisole . The synthesis then hinges on the selective lithiation at the C3 position (between F and OMe) followed by carboxylation.[1]

-

Disconnection 2 (Electrophilic Substitution): Removal of the Chlorine atom reveals 2-Fluoro-3-methoxybenzoic acid . The synthesis then relies on the directing power of the methoxy group to install the chlorine at the para position (C6).[1]

Figure 1: Retrosynthetic tree showing the two primary disconnection strategies.

Pathway A: Directed Ortho Metalation (DoM)

This is the preferred route for laboratory-scale synthesis due to its high regioselectivity. It exploits the "contingent" directing effect where the position between two ortho-directors (F and OMe) is significantly activated.[1]

Reaction Scheme

Starting Material: 4-Chloro-2-fluoroanisole (1-methoxy-2-fluoro-4-chlorobenzene). Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) with TMEDA. Solvent: Anhydrous THF. Temperature: -78 °C.

Figure 2: DoM pathway exploiting the activated C3 position between Fluorine and Methoxy groups.

Detailed Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain an inert atmosphere (N₂ or Ar).

-

Solvent Charge: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv) . Cool to -78 °C (dry ice/acetone bath).

-

Base Formation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) . Stir for 30 minutes at -78 °C to generate LDA in situ.[1]

-

Substrate Addition: Dissolve 4-Chloro-2-fluoroanisole (10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes, maintaining the temperature below -70 °C.

-

Metalation: Stir the mixture at -78 °C for 1–2 hours. The solution may turn a pale yellow or orange.[1]

-

Quench (Carboxylation): Introduce an excess of crushed dry ice (solid CO₂) directly into the reaction mixture (or bubble dry CO₂ gas).[1] Allow the reaction to warm to room temperature slowly over 2 hours.

-

Workup: Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the target acid.

Critical Process Parameters (CPPs)

-

Temperature Control: Strict maintenance of -78 °C is vital.[1] Higher temperatures (> -40 °C) may lead to "benzyne" formation via Li-F elimination or scrambling of the lithiation site.[1]

-

Moisture: The organolithium intermediate is extremely moisture-sensitive. All reagents must be anhydrous.[1]

Pathway B: Oxidation-Chlorination Sequence

This route is viable for scale-up if the DoM route proves too costly or if cryogenic conditions are difficult to maintain. It relies on the availability of 2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6).

Reaction Scheme

Step 1: Pinnick Oxidation of the aldehyde to the acid.[1] Step 2: Electrophilic Aromatic Substitution (Chlorination).

Figure 3: Oxidation followed by regioselective chlorination.

Detailed Protocol

Step 1: Pinnick Oxidation

-

Dissolve 2-Fluoro-3-methoxybenzaldehyde (10 mmol) in t-Butanol (30 mL) and 2-methyl-2-butene (scavenger, 5 mL) .

-

Add a solution of Sodium Chlorite (NaClO₂, 1.5 equiv) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.5 equiv) in water (15 mL) dropwise at 0 °C.

-

Stir at room temperature for 4 hours.

-

Acidify with HCl and extract with EtOAc to yield 2-Fluoro-3-methoxybenzoic acid .

Step 2: Regioselective Chlorination

-

Dissolve the acid (from Step 1) in DMF or Acetic Acid .[1]

-

Add N-Chlorosuccinimide (NCS, 1.05 equiv) .

-

Heat to 60–80 °C.

-

Mechanistic Note: The Methoxy group (OMe) at position 3 is a strong para-director, directing the incoming chlorine to position 6.[1] The Fluorine (F) at position 2 directs para to position 5. Since the directing power of OMe >> F, the major product is the 6-chloro isomer (the target).

-

-

Monitor by HPLC.[1] If the 5-chloro isomer forms, lower the temperature and use a more selective catalyst (e.g., catalytic FeCl₃).

Analytical Validation

To confirm the identity of the synthesized product, compare against the following predicted data:

| Parameter | Value / Characteristic | Note |

| Physical State | White to off-white solid | Crystalline powder |

| Melting Point | 180–185 °C (Predicted) | Typical for poly-halo benzoic acids |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH) δ 7.4–7.6 (m, 2H, Ar-H) δ 3.9 (s, 3H, OMe) | Expect coupling between F and adjacent H |

| ¹⁹F NMR | ~ -115 to -125 ppm | Diagnostic singlet (or d) |

| MS (ESI-) | m/z 203 [M-H]⁻ | Chlorine isotope pattern (3:[2][4][5][6][7]1) visible |

Safety & Handling

-

Organolithiums (Pathway A): Pyrophoric. Handle under strict inert atmosphere. Have a Class D fire extinguisher available.

-

Chlorinating Agents (Pathway B): NCS and Cl₂ gas are respiratory irritants. Use in a fume hood.[1]

-

Fluorinated Compounds: Often possess higher skin permeability.[1] Wear double nitrile gloves.[1]

References

-

Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link (Foundational text on DoM of fluoroanisoles).

-

Accela ChemBio. (2024).[1] "Product Data: 2-Chloro-6-fluoro-3-methoxybenzoic Acid (CAS 886499-40-7)."[2][6][8] Accela ChemBio Catalog. Link (Verification of CAS and structure).

-

ChemicalBook. (2024).[1] "2-Fluoro-3-methoxybenzoic acid Properties and Suppliers." ChemicalBook.[1] Link (Precursor availability for Pathway B).

-

PubChem. (2024).[1] "Compound Summary: 2-chloro-6-fluorobenzoic acid." National Library of Medicine.[1] Link (Analogous chemistry and safety data).

Sources

- 1. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. 157599-02-5,1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclododecane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. PubChemLite - 2-chloro-6-fluorobenzoic acid (C7H4ClFO2) [pubchemlite.lcsb.uni.lu]

- 5. 3-Fluoro-2-methoxybenzoic acid | 106428-05-1 [chemicalbook.com]

- 6. 32529-79-6,4-(Methoxycarbonyl)cyclohexanecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. 886499-40-7,2-Chloro-6-fluoro-3-methoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxybenzoic Acid: Starting Materials and Strategic Routes

Abstract

2-Chloro-6-fluoro-3-methoxybenzoic acid is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The strategic placement of its substituents—a chlorine atom, a fluorine atom, and a methoxy group on the benzoic acid core—presents a unique synthetic challenge that demands careful consideration of starting materials and reaction pathways. This technical guide provides an in-depth analysis of the viable synthetic routes for this molecule, with a primary focus on the selection of starting materials and the underlying chemical principles that govern the transformations. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and scalable syntheses for this important building block.

Introduction: The Significance of 2-Chloro-6-fluoro-3-methoxybenzoic Acid

The unique substitution pattern of 2-Chloro-6-fluoro-3-methoxybenzoic acid makes it a valuable precursor for a range of biologically active molecules. The presence of both chloro and fluoro groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a target molecule, while the methoxy group provides a handle for further functionalization. The development of efficient and cost-effective synthetic routes to this intermediate is therefore of paramount importance.

This guide will explore several logical synthetic approaches, beginning with a retrosynthetic analysis to identify key bond disconnections and strategic starting materials. Each proposed pathway will be discussed in detail, highlighting the rationale for the chosen starting material and the sequence of chemical transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify readily available starting materials. The primary disconnections for 2-Chloro-6-fluoro-3-methoxybenzoic acid involve the introduction of the methoxy group, the carboxylic acid function, and the halogen substituents.

Figure 1: Retrosynthetic analysis of 2-Chloro-6-fluoro-3-methoxybenzoic acid.

This analysis reveals three primary strategic approaches, each starting from a different class of readily available precursors:

-

Route A: Functionalization of a substituted toluene.

-

Route B: Transformations starting from a substituted aniline.

-

Route C: Building complexity from a dihalogenated benzene derivative.

Each of these strategies will be explored in the subsequent sections.

Synthetic Strategies and Starting Materials

Route A: From Substituted Toluenes

This approach leverages the methyl group of a substituted toluene as a precursor to the carboxylic acid functionality. The key challenge lies in the selective introduction of the remaining substituents. A plausible starting material for this route is 2-chloro-6-fluorotoluene.

3.1.1. Rationale for Starting Material Selection

2-Chloro-6-fluorotoluene is a commercially available and relatively inexpensive starting material. The existing chloro and fluoro groups can direct the subsequent electrophilic substitution reaction (methoxylation) to the desired position.

3.1.2. Proposed Synthetic Pathway

Figure 2: Synthetic pathway starting from 2-Chloro-6-fluorotoluene.

3.1.3. Experimental Considerations and Causality

-

Step 1: Nitration: The nitration of 2-chloro-6-fluorotoluene is expected to occur at the C3 position due to the directing effects of the ortho-para directing methyl and halogen groups, with steric hindrance at the C5 position.

-

Step 2: Reduction: The nitro group can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

-

Step 3: Diazotization and Hydrolysis: The resulting aniline can be converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This is a classic method for introducing a hydroxyl group onto an aromatic ring.

-

Step 4: Methylation: The phenolic hydroxyl group can be easily methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

-

Step 5: Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used for this transformation.[1][2] The reaction is often performed under reflux in an alkaline solution, followed by acidification to yield the benzoic acid.[1]

Route B: From Substituted Anilines

This strategy utilizes a substituted aniline as the starting point, leveraging the versatility of the amino group for introducing other functionalities via diazonium salt chemistry. A suitable starting material is 2-fluoro-3-methoxyaniline.

3.2.1. Rationale for Starting Material Selection

2-Fluoro-3-methoxyaniline provides two of the required substituents in the correct relative positions. The amino group serves as a handle for the introduction of the chloro and carboxyl groups.

3.2.2. Proposed Synthetic Pathway

Figure 3: Synthetic pathway starting from 2-Fluoro-3-methoxyaniline.

3.2.3. Experimental Considerations and Causality

-

Step 1: Sandmeyer Reaction (Chlorination): The amino group of the starting aniline can be diazotized and then displaced with a chlorine atom using copper(I) chloride. This reaction is a reliable method for introducing chlorine onto an aromatic ring.

-

Step 2: Sandmeyer Reaction (Cyanation): A second Sandmeyer reaction can be employed to introduce a cyano group, which will serve as a precursor to the carboxylic acid. This involves diazotization of the amino group of 2-chloro-6-fluoro-3-methoxyaniline followed by treatment with copper(I) cyanide.

-

Step 3: Hydrolysis: The benzonitrile intermediate is then hydrolyzed to the corresponding benzoic acid. This can be achieved under either acidic or basic conditions, typically by heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) followed by acidification.[3]

Route C: From Dihalogenated Benzenes

This approach begins with a simpler, di-substituted benzene ring and sequentially introduces the remaining functional groups. A potential starting material is 1-chloro-3-fluorobenzene.

3.3.1. Rationale for Starting Material Selection

1-Chloro-3-fluorobenzene is a readily available starting material. The synthetic strategy will rely on directed ortho-metalation to control the regioselectivity of the subsequent functionalization steps.

3.3.2. Proposed Synthetic Pathway

Figure 4: Synthetic pathway starting from 1-Chloro-3-fluorobenzene.

3.3.3. Experimental Considerations and Causality

-

Step 1: Directed Ortho-metalation and Carboxylation: The fluorine atom is a stronger ortho-directing group for metalation than chlorine. Treatment of 1-chloro-3-fluorobenzene with a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide will introduce the carboxylic acid group at the C2 position.

-

Step 2: Nitration: The resulting 2-chloro-6-fluorobenzoic acid can be nitrated.[4] The carboxylic acid group is a meta-director, while the halogens are ortho-para directors. The nitration is expected to occur at the C3 position. A detailed protocol involves dissolving 2-chloro-6-fluorobenzoic acid in sulfuric acid, cooling to 0°C, and adding nitric acid.[4]

-

Step 3: Reduction: The nitro group is then reduced to an amine using standard procedures as described in Route A.

-

Step 4: Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

-

Step 5: Methylation: The final step is the methylation of the hydroxyl group to afford the target molecule.

Tabular Summary of Synthetic Routes

| Route | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| A | 2-Chloro-6-fluorotoluene | 2-Chloro-6-fluoro-3-methoxytoluene | Nitration, Reduction, Diazotization, Methylation, Oxidation | Readily available starting material, well-established reactions. | Multiple steps, potential for side products in nitration and oxidation. |

| B | 2-Fluoro-3-methoxyaniline | 2-Chloro-6-fluoro-3-methoxybenzonitrile | Sandmeyer Reactions (Chlorination, Cyanation), Hydrolysis | Fewer steps, high-yielding Sandmeyer reactions. | Starting material may be less common, use of cyanide salts. |

| C | 1-Chloro-3-fluorobenzene | 2-Chloro-6-fluoro-3-nitrobenzoic acid | Directed Ortho-metalation, Nitration, Reduction, Diazotization, Methylation | Utilizes a simple starting material, good regiochemical control. | Requires cryogenic conditions for metalation, multiple steps. |

Conclusion

The synthesis of 2-Chloro-6-fluoro-3-methoxybenzoic acid can be approached through several strategic routes, each with its own set of advantages and challenges. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The routes outlined in this guide, starting from a substituted toluene, a substituted aniline, or a dihalogenated benzene, provide a solid foundation for the development of a robust and efficient synthesis of this valuable chemical intermediate. Further process optimization and development may be required to adapt these methods for large-scale industrial production.

References

- CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents.

-

Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. Available at: [Link]

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.

-

Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. Available at: [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. Available at: [Link]

- CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.

- CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents.

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. Available at: [Link]

-

Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]

-

20.2 Retro-synthesis (HL) - YouTube. Available at: [Link]

-

17.2: Substituted Benzoic Acids - Chemistry LibreTexts. Available at: [Link]

- CN1251833A - Process for preparing substituted benzoic acid - Google Patents.

-

Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC - NIH. Available at: [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 3. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 4. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

2-Chloro-6-fluoro-3-methoxybenzoic acid CAS number 886499-40-7

CAS Number: 886499-40-7 Document Type: Technical Whitepaper & Application Guide Version: 2.0 (Scientific Reference Series)[1][2]

Executive Summary: The Strategic Value of the 2,3,6-Trisubstitution Pattern[1][2]

2-Chloro-6-fluoro-3-methoxybenzoic acid (CAS 886499-40-7) represents a high-value pharmacophore scaffold characterized by a dense, electronically diverse substitution pattern.[1][2] Unlike simple benzoic acids, this molecule offers a unique combination of steric bulk (2-Cl), metabolic blocking (6-F), and electronic modulation (3-OMe).[1][2]

For drug discovery professionals, this scaffold is not merely a building block but a tool for conformational control .[1][2] The 2,6-dihalogenation pattern creates a significant rotational barrier around the carbonyl bond, enabling the synthesis of atropisomeric amides —a critical strategy in designing kinase inhibitors and synthetic auxin herbicides with high receptor selectivity.[1][2]

Part 1: Structural Analysis & Physicochemical Profile[1][2]

The utility of CAS 886499-40-7 lies in its "Ortho-Effect."[1][2] The simultaneous presence of Chlorine (C-2) and Fluorine (C-6) flanking the carboxylic acid drastically alters the reactivity and physicochemical properties compared to mono-substituted analogs.[1][2]

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Strategic Implication |

| Molecular Formula | C₈H₆ClFO₃ | Core scaffold composition.[1][2] |

| Molecular Weight | 204.58 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |

| pKa (COOH) | ~2.6 – 2.9 | Significantly more acidic than benzoic acid (4.[1][2]2) due to ortho-halogen electron withdrawal.[1][2] |

| LogP | ~2.1 | Moderate lipophilicity; suitable for CNS or cell-permeable targets.[1][2] |

| H-Bond Donors | 1 (COOH) | Primary handle for derivatization.[1][2] |

| Rotational Barrier | High (>20 kcal/mol in amides) | Critical: Induces stable atropisomers when coupled to bulky amines.[1][2] |

The Electronic Push-Pull System

-

2-Chloro (σ-Inductive Withdrawal): Provides steric bulk (

-value ~0.[1][2]43) and deactivates the ring towards electrophilic attack.[1][2] -

6-Fluoro (σ-Inductive Withdrawal): Increases the acidity of the carboxylic acid and blocks metabolic oxidation at the ortho-position.[1][2]

-

3-Methoxy (π-Donation): Counteracts the electron-withdrawing nature of the halogens, modulating the electron density at C-4 and C-5, making the ring less susceptible to nucleophilic aromatic substitution (

) than a pure poly-haloarene.[1][2]

Part 2: Synthetic Methodology & Production

Synthesis of this dense scaffold requires overcoming the directing conflicts of the substituents.[1][2] Below are two validated routes: the Oxidative Route (Industrial Scale) and the Directed Ortho-Metalation (DoM) Route (Lab Scale).[1][2]

Route A: Oxidation of 2-Chloro-6-fluoro-3-methoxybenzaldehyde

This is the preferred route for scale-up due to milder conditions and avoidance of cryogenic lithiation.[1][2]

-

Precursor: 2-Chloro-6-fluoro-3-methoxybenzaldehyde (often derived from the Vilsmeier-Haack formylation of the corresponding anisole).[1][2]

-

Reagent: Sodium Chlorite (

) / Sulfamic Acid (Pinnick Oxidation conditions).[1][2] -

Protocol:

-

Dissolve aldehyde in

-BuOH/Water (3:1).[1][2] -

Add scavenger (2-methyl-2-butene) to trap hypochlorite byproducts.[1][2]

-

Slow addition of

at 0°C. -

Why this works: The aldehyde is sterically crowded; Pinnick oxidation is chemoselective and avoids the steric hindrance that plagues Jones oxidation in such systems.[1][2]

-

Route B: Directed Ortho-Metalation (DoM)

Used when specific isotopic labeling or late-stage functionalization is required.[1][2]

-

Reagent: LDA (Lithium Diisopropylamide) or

-BuLi / TMEDA.[1][2] -

Mechanism: The acidity of the proton at the 2-position (between Cl and F) is enhanced.[1][2] However, directing groups (OMe vs F) compete.[1][2]

-

Process:

Part 3: Reactivity & Derivatization (The "Ortho-Effect" Challenge)[1][2]

The primary challenge in utilizing CAS 886499-40-7 is the steric shielding of the carboxylic acid by the 2-Cl and 6-F atoms.[1][2] Standard coupling protocols often fail.[1][2]

Protocol: Sterically Hindered Amide Coupling

Problem: Standard EDC/NHS coupling is too slow; the active ester hydrolyzes before amine attack. Solution: Conversion to Acid Chloride followed by Schotten-Baumann conditions.

Step-by-Step Protocol:

-

Activation: Suspend 1.0 eq of 2-Chloro-6-fluoro-3-methoxybenzoic acid in dry DCM.

-

Catalysis: Add catalytic DMF (2-3 drops).

-

Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours. Visible gas evolution (

, -

Concentration: Evaporate solvent/excess reagent under vacuum to yield the crude acid chloride (yellow oil).[1][2] Do not purify on silica.

-

Coupling: Redissolve in DCM. Add the target amine (1.1 eq) and DIPEA (3.0 eq).[1][2]

-

Causality: The acid chloride is a "hard" electrophile, small enough to bypass the ortho-steric gear, ensuring rapid reaction with the amine.[1][2]

Nucleophilic Aromatic Substitution ( )

While the ring is electron-rich due to the Methoxy group, the 6-Fluoro position is activated enough for displacement by strong nucleophiles (e.g., thiols, azides) if the reaction is driven by heat (DMF, 120°C).[1][2] This allows for the creation of thio-ether analogs.[1][2]

Part 4: Visualization of Workflows

Diagram: Synthetic Pathways & Reactivity Logic[1][2]

Caption: Synthetic workflow from aldehyde precursor to amide coupling, highlighting the critical acid chloride activation step required to overcome steric hindrance.

Part 5: References & Grounding[1][2]

-

Pinnick Oxidation Methodology:

-

Source: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[1][2] Oxidation of

-unsaturated aldehydes.[1][2] Tetrahedron, 37(11), 2091-2096.[1][2] -

Relevance: Establishes the standard protocol for oxidizing sterically hindered aldehydes without affecting sensitive functionality (like the methoxy group).

-

-

Ortho-Effect in Amide Coupling:

-

Atropisomerism in Drug Design:

-

General Chemical Safety (MSDS Data):

Disclaimer

This technical guide is intended for research and development purposes only. All synthesis and handling of CAS 886499-40-7 should be conducted by qualified personnel in a controlled laboratory environment, adhering to local safety regulations.

Sources

A Comprehensive Guide to the NMR Spectral Analysis of 2-Chloro-6-fluoro-3-methoxybenzoic Acid

This technical guide provides an in-depth, predictive analysis and a methodological workflow for the complete Nuclear Magnetic Resonance (NMR) spectral characterization of 2-Chloro-6-fluoro-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the rationale behind the spectral predictions and the experimental design necessary for unambiguous structure elucidation.

Introduction: The Structural Challenge

2-Chloro-6-fluoro-3-methoxybenzoic acid presents a compelling case for modern NMR spectroscopy. The highly substituted aromatic ring, with its unique combination of electron-withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (methoxy) groups, creates a complex electronic environment. This complexity, while challenging, offers an excellent opportunity to leverage a suite of 1D and 2D NMR experiments for complete structural assignment. The primary challenge lies in the unambiguous assignment of the two aromatic protons and the seven distinct carbon signals, a task complicated by proton-fluorine couplings.

This guide will first predict the ¹H and ¹³C NMR spectra based on established substituent effects observed in analogous compounds. Subsequently, a detailed experimental workflow will be outlined, emphasizing the synergy between different NMR techniques to achieve a self-validating structural proof.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Chloro-6-fluoro-3-methoxybenzoic acid is expected to exhibit three distinct signals: two in the aromatic region corresponding to the two protons on the benzene ring, and one for the methoxy group protons. The carboxylic acid proton is expected to be a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent system used.

Substituent Effects on Aromatic Proton Chemical Shifts:

-

-COOH (Carboxylic Acid): An electron-withdrawing group that deshields ortho and para protons.

-

-Cl (Chloro): An electron-withdrawing group that deshields ortho and para protons.

-

-F (Fluoro): A highly electronegative, electron-withdrawing group that strongly deshields the ortho proton.

-

-OCH₃ (Methoxy): An electron-donating group that shields ortho and para protons.

Considering the positions of the substituents, we can predict the relative chemical shifts of the two aromatic protons, H-4 and H-5. H-5 is ortho to the electron-withdrawing chlorine atom and para to the electron-donating methoxy group. H-4 is ortho to the electron-donating methoxy group and meta to both the chlorine and fluorine atoms. The strong deshielding effect of the fluorine on its ortho proton (H-5) and the chlorine on its ortho proton (H-5) will likely cause H-5 to appear downfield from H-4.

Predicted Splitting Patterns:

The key feature of the aromatic region will be the complex splitting patterns arising from both homonuclear (proton-proton) and heteronuclear (proton-fluorine) couplings.

-

H-5: This proton will be split by H-4 (³JHH, ortho coupling, typically 7-9 Hz) and by the fluorine atom at position 6 (³JHF, ortho coupling, typically 6-10 Hz). This will result in a doublet of doublets.

-

H-4: This proton will be split by H-5 (³JHH, ortho coupling, typically 7-9 Hz) and by the fluorine atom at position 6 (⁴JHF, meta coupling, typically 2-4 Hz). This will also result in a doublet of doublets.

The methoxy protons will appear as a singlet, as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for 2-Chloro-6-fluoro-3-methoxybenzoic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.2 - 7.5 | dd | ³JHH = 7-9, ³JHF = 6-10 |

| H-4 | 6.9 - 7.1 | dd | ³JHH = 7-9, ⁴JHF = 2-4 |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -COOH | > 10 | br s | - |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals: seven for the aromatic carbons, one for the methoxy carbon, and one for the carboxylic acid carbon. The chemical shifts are influenced by the electronic effects of the substituents.

-

Carbonyl Carbon (-COOH): This will be the most downfield signal, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.

-

C-F bond: The carbon directly attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling (¹JCF), resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

C-Cl bond: The carbon attached to chlorine (C-2) will also be downfield.

-

C-OCH₃ bond: The carbon attached to the methoxy group (C-3) will be shielded relative to the other substituted carbons.

-

C-H bonds: The carbons attached to protons (C-4 and C-5) will show smaller C-F couplings.

-

-

Methoxy Carbon (-OCH₃): This will appear as a singlet in the aliphatic region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-6-fluoro-3-methoxybenzoic acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constants (J, Hz) |

| C=O | 165 - 175 | s | - |

| C-6 | 155 - 165 | d | ¹JCF = 240-260 |

| C-2 | 130 - 140 | d | ²JCF = 15-25 |

| C-3 | 145 - 155 | d | ³JCF = 5-10 |

| C-1 | 120 - 130 | d | ²JCF = 15-25 |

| C-5 | 115 - 125 | d | ²JCF = 20-30 |

| C-4 | 110 - 120 | d | ³JCF = 5-10 |

| -OCH₃ | 55 - 60 | s | - |

Experimental Workflow for Structural Elucidation

A multi-pronged approach using both 1D and 2D NMR techniques is essential for the unambiguous assignment of all signals.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[1][2][3][4]

Protocol:

-

Analyte Purity: Ensure the 2-Chloro-6-fluoro-3-methoxybenzoic acid sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives.[1] For this compound, DMSO-d₆ is recommended to ensure the observation of the carboxylic acid proton.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[3] For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.[1]

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

1D NMR Experiments

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns as predicted.

-

¹³C NMR: A proton-decoupled ¹³C experiment will provide the chemical shifts of all carbon atoms.

-

¹⁹F NMR: A fluorine NMR spectrum will show a single resonance, likely a doublet of doublets due to coupling with H-5 and H-4. This confirms the presence and electronic environment of the fluorine atom.[5][6][7]

2D NMR Experiments for Unambiguous Assignments

2D NMR is indispensable for connecting the different nuclei within the molecule.[8][9][10][11]

-

COSY (Correlation Spectroscopy): This experiment will show a cross-peak between H-4 and H-5, confirming their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will definitively link H-4 to C-4 and H-5 to C-5.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for assigning the quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away. Expected key correlations include:

-

H-5 to C-1, C-3, and C-6

-

H-4 to C-2, C-6, and the -OCH₃ carbon

-

-OCH₃ protons to C-3

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides information about the spatial proximity of nuclei.[12][13][14][15][16] For 2-Chloro-6-fluoro-3-methoxybenzoic acid, NOESY is critical for confirming the relative positions of the substituents. Key expected NOE correlations:

-

A strong NOE between the -OCH₃ protons and H-4 will confirm their ortho relationship.

-

An NOE between H-5 and the fluorine at C-6 (observed in a ¹H-¹⁹F HOESY experiment) or between H-5 and H-4.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of experiments for the complete structural elucidation.

Caption: Workflow for the NMR-based structural elucidation of 2-Chloro-6-fluoro-3-methoxybenzoic acid.

Conclusion: A Self-Validating Approach

The comprehensive NMR analysis of 2-Chloro-6-fluoro-3-methoxybenzoic acid requires a systematic and multi-faceted approach. By combining the predictive power of substituent effects with a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. The interplay between COSY, HSQC, HMBC, and NOESY experiments creates a self-validating dataset, where each piece of information corroborates the others, leading to a high degree of confidence in the final structure. This guide provides the necessary framework for any researcher or scientist tasked with the characterization of this or similarly complex substituted aromatic compounds.

References

- Supporting Information for "Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". Organic Letters, 2018.

- Supplementary Information for "A practical and eco-friendly method for the synthesis of amides from carboxylic acids and amines". RSC Advances, 2016.

-

Nuclear Overhauser effect. Wikipedia. [Link]

-

Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

-

2-Chloro-6-methoxybenzoic acid. PubChem. [Link]

-

Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

19Flourine NMR. Michigan State University. [Link]

-

2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

-

Need help understanding this 1H NMR. Reddit. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. University of Cambridge. [Link]

-

Sample Preparation. UCL. [Link]

-

PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

-

One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. ACS Publications. [Link]

-

The Nuclear Overhauser Effect. Conduct Science. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

-

Nuclear Overhauser Effect (NOE). University of California, Davis. [Link]

-

NMR Sample Preparation. Bruker. [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0268406). NP-MRD. [Link]

-

Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. emerypharma.com [emerypharma.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. books.rsc.org [books.rsc.org]

- 15. conductscience.com [conductscience.com]

- 16. ucl.ac.uk [ucl.ac.uk]

Technical Guide: Mass Spectrometry Profiling of 2-Chloro-6-fluoro-3-methoxybenzoic Acid

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Chloro-6-fluoro-3-methoxybenzoic acid (CFMBA).[1][2] As a poly-functionalized aromatic acid, CFMBA presents specific challenges regarding ionization efficiency and spectral interpretation. This document synthesizes theoretical mass spectrometry principles with practical experimental protocols, focusing on Electrospray Ionization (ESI) in negative mode as the primary detection method and Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization as a validated orthogonal approach.

Target Audience: Analytical chemists, metabolic profiling researchers, and process development scientists.[2]

Part 1: Molecular Profile & MS Predictability[1][2]

Before initiating experimental workflows, the analyst must ground the method in the fundamental physical chemistry of the analyte. The unique substitution pattern (Cl, F, OMe) on the benzoic core dictates the ionization behavior.[2]

Table 1: Physicochemical & Mass Spectral Properties[2][3]

| Property | Value / Characteristic | Impact on MS Method |

| Formula | Basis for exact mass calculation.[2] | |

| Monoisotopic Mass | 204.00 g/mol (using | Base peak target in deconvoluted spectra.[2] |

| Isotope Pattern | 3:1 ratio at M / M+2 | The Chlorine signature ( |

| Acidity (pKa) | Est. < 3.0 (Ortho-effect) | The 2-Cl and 6-F substituents sterically force the carboxyl group out of planarity and provide inductive electron withdrawal, significantly increasing acidity compared to benzoic acid.[1][2] |

| Ionization Preference | ESI Negative Mode | High acidity ensures facile deprotonation ( |

Part 2: Ionization Strategies & Fragmentation Logic[2]

Primary Strategy: LC-MS/MS (ESI Negative Mode)[1]

Due to the carboxylic acid moiety, Negative Electrospray Ionization (ESI-) is the gold standard for sensitivity. The presence of electronegative halogens (F, Cl) further stabilizes the negative charge, enhancing the signal-to-noise ratio.

Mechanism of Fragmentation

In Collision-Induced Dissociation (CID), CFMBA follows a predictable "Benzoate Decay" pathway:

-

Precursor Ion (

203): The deprotonated molecular ion -

Primary Transition (Decarboxylation): The most energetically favorable pathway is the loss of

(44 Da). This is accelerated by the ortho-effect, where the steric bulk of the 2-Cl and 6-F atoms relieves strain upon loss of the carboxylate group.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Transition:

.[2]

-

-

Secondary Transitions:

-

Loss of Methyl Radical (

): From the methoxy group, generating a radical anion (distonic ion). -

Loss of HF: Proximity of protons to the fluorine atom can facilitate HF elimination (20 Da).

-

Orthogonal Strategy: GC-MS (EI)

Direct injection of CFMBA into GC-MS is not recommended due to peak tailing caused by hydrogen bonding of the free acid. Derivatization is mandatory.[2]

Part 3: Visualization of Pathways

The following diagrams illustrate the experimental workflow and the specific fragmentation mechanism for the preferred LC-MS/MS method.

Diagram 1: Analytical Workflow Decision Tree

Figure 1: Decision matrix for selecting between LC-MS (aqueous/polar) and GC-MS (non-polar/derivatized) workflows.[1][2]

Diagram 2: ESI(-) Fragmentation Pathway[1]

Figure 2: Proposed fragmentation tree for CFMBA in negative ESI mode. The transition 203 > 159 is the primary quantifier.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Sample Preparation & Settings

Objective: Quantitative analysis in biological or environmental matrices.[1][2]

-

Stock Solution: Dissolve 1 mg of CFMBA in 1 mL of Methanol (LC-MS grade).

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water containing 5mM Ammonium Acetate.

-

Note: Ammonium acetate buffers the pH to ensure ionization stability without suppressing the negative ion signal.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).[2]

-

Mobile Phase A: Water + 5mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

MS Source Parameters (Typical for Triple Quad):

Protocol B: GC-MS Derivatization (Silylation)

Objective: Impurity profiling or analysis in non-polar solvents.[1]

-

Drying: Take 50 µL of sample extract and evaporate to dryness under Nitrogen stream. Strictly anhydrous conditions are required.

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

-

Solvent: Add 50 µL of anhydrous Pyridine (catalyst/solvent).

-

Reaction: Cap vial tightly. Incubate at 65°C for 30 minutes .

-

Injection: Inject 1 µL into GC (Split 1:10).

-

Caution: Silyl derivatives hydrolyze rapidly in the presence of moisture. Analyze within 12 hours.

-

Part 5: Data Interpretation & Quality Control[2]

To ensure Scientific Integrity , results must be validated against the following criteria:

-

The Chlorine Check: In the LC-MS spectrum of the parent ion (

203), you must observe a peak at-

If missing: The peak is an isobaric interference, not a chlorinated compound.[2]

-

-

Retention Time Locking: Due to the isomers of chlorofluorobenzoic acids, retention time is critical.[2] 2-Chloro-6-fluoro isomers generally elute earlier than 3-Chloro or 4-Chloro variants on C18 columns due to the "ortho-effect" reducing polarity by shielding the carboxyl group.[1][2]

-

Transition Ratio (MRM): For quantitative confirmation, monitor two transitions:

-

Quantifier:

(Loss of -

Qualifier:

(Loss of -

Acceptance Criteria: The ratio of Quantifier/Qualifier area should remain constant (

) across the calibration range.

-

References

-

NIST Mass Spectrometry Data Center. Benzoic acid, 3-methoxy-, fragmentation data.[1][2] National Institute of Standards and Technology. Available at: [Link]

-

Gross, J. H. (2017).[2] Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.[2] (General reference for Ortho-effect in Mass Spectrometry).

Technical Profile: 2-Chloro-6-fluoro-3-methoxybenzoic Acid

The following technical guide details the physicochemical profile, synthesis logic, and analytical characterization of 2-Chloro-6-fluoro-3-methoxybenzoic acid , a highly specialized intermediate used in the development of agrochemicals and pharmaceuticals.

Core Identity & Physicochemical Specifications

Executive Technical Summary

2-Chloro-6-fluoro-3-methoxybenzoic acid (CAS: 886499-40-7 ) is a tetra-substituted benzene derivative characterized by a dense steric environment around the carboxylic acid moiety. The presence of two ortho-substituents (2-Chloro and 6-Fluoro) creates a "molecular clamp" effect, forcing the carboxyl group out of planarity with the aromatic ring. This structural rigidity makes it a valuable scaffold for designing conformationally restricted enzyme inhibitors and highly selective herbicides (e.g., Dicamba analogs).

Its molecular weight is 204.58 g/mol , a critical parameter for stoichiometric calculations in synthesis and mass spectrometry confirmation.

Chemical Identity & Properties

The following data aggregates experimentally verified and computationally predicted properties for high-precision laboratory workflows.

| Property | Specification | Technical Note |

| Chemical Name | 2-Chloro-6-fluoro-3-methoxybenzoic acid | IUPAC Nomenclature |

| CAS Registry Number | 886499-40-7 | Unique Identifier |

| Molecular Formula | C₈H₆ClFO₃ | |

| Molecular Weight | 204.58 g/mol | Monoisotopic Mass: ~203.999 |

| SMILES | COC1=C(Cl)C(C(O)=O)=C(F)C=C1 | Encodes 1,2,3,6-substitution pattern |

| InChI Key | UXTMPKFTDKMFOF-UHFFFAOYSA-N | Standard Hash |

| Appearance | White to Off-White Solid | Crystalline powder |

| Purity Grade | ≥98% (HPLC) | Standard commercial grade |

| Predicted pKa | ~2.5 – 3.0 | Acidic due to ortho-F/Cl electron withdrawal |

| Predicted LogP | ~2.1 – 2.4 | Moderate lipophilicity |

Synthesis Strategy: The "Crowded Ring" Challenge

Synthesizing 2-Chloro-6-fluoro-3-methoxybenzoic acid requires navigating significant steric hindrance. Standard electrophilic aromatic substitution is ineffective due to the deactivating nature of the halogens and the specific regiochemistry required.

The most chemically robust route utilizes Directed Ortho Metalation (DoM) , leveraging the acidity of the proton located between the chloro and fluoro substituents.

Retrosynthetic Analysis

-

Target: C1-COOH, C2-Cl, C3-OMe, C6-F.

-

Precursor: 2-Chloro-4-fluoroanisole (1-OMe, 2-Cl, 4-F).

-

Mechanism: The C3 proton (in the anisole numbering) is flanked by a Chlorine (C2) and a Fluorine (C4). This "1,2,3-tri-substituted" environment makes the C3 proton highly acidic relative to other aromatic protons, allowing for selective deprotonation using a hindered base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), followed by carboxylation.

Experimental Workflow (Protocol Design)

-

Step 1: Reagent Preparation. Generate LiTMP in situ by reacting 2,2,6,6-tetramethylpiperidine with n-Butyllithium (n-BuLi) at -78°C in anhydrous THF.

-

Step 2: Metalation. Add 2-Chloro-4-fluoroanisole dropwise. The bulky base selectively removes the proton between Cl and F (Position 3 relative to OMe is actually Position 3 relative to the ring, flanked by Cl and F).

-

Step 3: Quenching. Bubble dry CO₂ gas or add solid dry ice to the lithiated intermediate.

-

Step 4: Workup. Acidify with HCl to protonate the lithium carboxylate salt, precipitating the free acid.

Figure 1: Proposed synthetic pathway via Directed Ortho Metalation (DoM), exploiting the acidity of the proton flanked by halogens.[1][2][3][4][5]

Analytical Architecture

Validating the identity of this molecule requires a multi-modal approach due to potential isomerism (e.g., distinguishing from 2-chloro-4-fluoro-5-methoxy isomers).

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Rationale: Acidic modifier ensures the carboxylic acid remains protonated (neutral), improving peak shape and retention.

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl/halogens).

B. Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Target Ion: [M-H]⁻ = 202.99 m/z .

-

Isotope Pattern: Look for the characteristic Chlorine signature (³⁵Cl/³⁷Cl ratio of ~3:1). You should see a secondary peak at 204.99 m/z with approx. 33% intensity of the base peak.

C. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ ~3.8-3.9 ppm (s, 3H): Methoxy group (–OCH₃).

-

δ ~7.0-7.5 ppm (m, 2H): Aromatic protons. The coupling constants (

) will reveal the relationship (ortho vs. meta) between the remaining protons, confirming the substitution pattern. -

δ ~13.0-14.0 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible depending on water content).

-

Figure 2: Analytical validation workflow ensuring structural integrity and purity before application.

Applications in Drug & Agrochemical Development

The 2-Chloro-6-fluoro-3-methoxy motif is not merely a random scaffold; it is a bioisostere designed for specific interactions:

-

Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation at a typically vulnerable site, extending the half-life of the active pharmaceutical ingredient (API).

-

Conformational Lock: The 2,6-disubstitution forces the carboxylic acid (or derived amide) to twist perpendicular to the phenyl ring. This "twist" is often required to fit into specific hydrophobic pockets in kinase enzymes or auxin receptors (herbicides).

-

Electronic Tuning: The methoxy group (electron-donating) counterbalances the electron-withdrawing halogens, fine-tuning the pKa and solubility of the molecule.

References

-

PubChem Compound Summary. 2-Chloro-6-fluoro-3-methoxybenzoic acid (CID 3699961).[6] National Center for Biotechnology Information. Link

-

EON Biotech Product Specification. 2-Chloro-6-fluoro-3-methoxybenzoic acid (CAS 886499-40-7).[1][5][7][8]Link[1]

- Schlosser, M. (2005). The 2,6-Difluorobenzoic Acid Scaffold: Synthesis and Applications.

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 2-Chloro-6-methoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-6-methoxybenzoic acid | C8H7ClO3 | CID 76750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 886499-40-7,2-Chloro-6-fluoro-3-methoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. cenmed.com [cenmed.com]

- 7. 886499-40-7・2-Chloro-6-fluoro-3-methoxybenzoic acid・2-Chloro-6-fluoro-3-methoxybenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. calpaclab.com [calpaclab.com]

Foreword: The Imperative of Purity in Pharmaceutical Synthesis

An In-depth Technical Guide to the Purity Analysis of 2-Chloro-6-fluoro-3-methoxybenzoic acid

In the landscape of modern drug development, the journey from a chemical intermediate to a life-saving therapeutic is paved with rigorous analytical scrutiny. The active pharmaceutical ingredient (API) is the core of any drug product, and its purity is non-negotiable. Intermediates and building blocks, such as 2-Chloro-6-fluoro-3-methoxybenzoic acid, are the foundational components upon which the safety and efficacy of the final API depend. Even trace impurities can have significant impacts, potentially altering the API's pharmacological and toxicological profile.

This guide provides a comprehensive, field-proven framework for the purity analysis of 2-Chloro-6-fluoro-3-methoxybenzoic acid. We will move beyond mere procedural lists to explore the scientific rationale behind the selection of analytical techniques, the nuances of method validation, and the logic of data interpretation. This document is designed for researchers, analytical scientists, and quality control professionals who require a robust and defensible strategy for purity assessment, grounded in the principles of scientific integrity and regulatory compliance as outlined by bodies like the International Council for Harmonisation (ICH).[1]

Characterization of the Analyte: 2-Chloro-6-fluoro-3-methoxybenzoic acid

Before delving into purity analysis, a fundamental understanding of the target molecule is essential. 2-Chloro-6-fluoro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently used as key building blocks in the synthesis of complex pharmaceutical agents.[2] Its specific substitution pattern offers unique chemical handles for further molecular elaboration.

Table 1: Physicochemical Properties of 2-Chloro-6-fluoro-3-methoxybenzoic acid

| Property | Value |

| Molecular Formula | C₈H₆ClFO₃ |

| Molecular Weight | 204.58 g/mol |

| Appearance | White to off-white solid (typical) |

| Structure | |

| CAS Number | 1800403-10-3 (Example - Note: A specific CAS may not be publicly available, this is illustrative) |

The Impurity Landscape: A Proactive Approach

A robust purity analysis strategy is not merely reactive; it is predictive. It begins with a thorough evaluation of the synthetic route and storage conditions to anticipate potential impurities. According to ICH Q3A guidelines, impurities can be broadly classified into organic impurities, inorganic impurities, and residual solvents.[3][4][5]

-

Organic Impurities: These are the most common and structurally diverse class of impurities.

-

Starting Materials: Unreacted precursors from the synthesis.

-

Intermediates: Partially reacted molecules from intermediate synthetic steps.

-

By-products: Formed from competing or side reactions. For instance, isomers formed due to incomplete regioselectivity.

-

Degradation Products: Formed during storage or processing, such as through decarboxylation upon exposure to heat.[6]

-

-

Inorganic Impurities: These often originate from reagents, ligands, and catalysts used in the manufacturing process (e.g., heavy metals, inorganic salts).[3][5]

-

Residual Solvents: Organic or inorganic liquids used during synthesis or purification.

Caption: Logical flow of potential impurity introduction during synthesis and storage.

Orthogonal Analytical Strategy for Purity Determination

No single analytical technique can provide a complete purity profile. A self-validating system relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are employed to analyze the same sample. This guide details a four-pillar strategy: Chromatographic Separation, Mass Spectrometry, Spectroscopic Confirmation, and Elemental Composition.

Caption: The four-pillar orthogonal approach to purity analysis.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for moderately polar organic molecules like our target compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from structurally similar impurities. The choice of a C18 column is based on its proven versatility and effectiveness for retaining aromatic acids. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. UV detection is chosen due to the chromophoric nature of the benzene ring.

Detailed Experimental Protocol: RP-HPLC

-

Instrumentation:

-

HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. For MS compatibility, replace with 0.1% Formic Acid.[7]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 230 nm (or determined by UV scan of the main compound).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of 2-Chloro-6-fluoro-3-methoxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 0.1 mg/mL.

-

Test Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the same diluent.

-

-

Data Analysis and Purity Calculation:

-

Purity is typically determined using the area percent method.

-

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Impurities are reported based on ICH thresholds. For example, any impurity above the reporting threshold (e.g., 0.05%) must be reported.[8]

-

Table 2: Representative HPLC Purity Data

| Peak | Retention Time (min) | Area (%) | Identification | Status (per ICH Q3A) |

| 1 | 4.5 | 0.08 | Impurity A | Report & Identify |

| 2 | 12.1 | 99.75 | Main Compound | - |

| 3 | 18.3 | 0.17 | Impurity B | Report, Identify, & Qualify |

| Total | 100.00 |

Pillar 2: GC-MS and LC-MS for Impurity Identification

Expertise & Rationale: While HPLC quantifies impurities, it does not identify them. Mass Spectrometry (MS) is the definitive technique for structural elucidation. For a compound like 2-Chloro-6-fluoro-3-methoxybenzoic acid, a dual approach is warranted. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile starting materials or by-products.[9][10][11] However, many impurities will be non-volatile and require Liquid Chromatography-Mass Spectrometry (LC-MS), often using the same separation principles as the HPLC method.

Detailed Experimental Protocol: GC-MS (for Volatile Impurities)

-

Instrumentation:

-

GC-MS system with a capillary column and an electron ionization (EI) source.

-

-

GC Conditions:

-

Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[12]

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

Injector Temperature: 250 °C.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane). Derivatization (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid and related impurities.

-

-

Data Interpretation:

-

The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) is a key diagnostic marker for identifying chlorine-containing fragments.

-

Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Expertise & Rationale: NMR is an unparalleled tool for the unambiguous confirmation of the chemical structure.[13] For 2-Chloro-6-fluoro-3-methoxybenzoic acid, a suite of NMR experiments provides a complete picture. ¹H NMR confirms the number and environment of protons. ¹³C NMR identifies all unique carbon atoms. Critically, ¹⁹F NMR is highly specific for the fluorine atom, and 2D experiments (like COSY and HMBC) establish the connectivity of the entire molecule, confirming the substitution pattern.

Detailed Experimental Protocol: Multi-nuclear NMR

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.

-

-

Experiments to Perform:

-

¹H NMR: Provides information on aromatic and methoxy protons.

-

¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: A single peak will confirm the presence of the single fluorine atom.

-

2D NMR (HSQC/HMBC): Used to correlate proton and carbon signals to definitively assign the structure and resolve any ambiguities.

-

-

Data Interpretation:

-

The chemical shifts, integration values (for ¹H), and coupling constants (J-coupling) are compared against theoretical values and reference spectra to confirm the identity and structure of the main component and potentially identify and quantify major impurities.

-

Pillar 4: Elemental Analysis for Empirical Formula Confirmation

Expertise & Rationale: Elemental analysis provides the most fundamental chemical data: the mass percentages of each element in the compound. This technique acts as a final, absolute check on purity and identity.[14] For an organohalogen compound, it is crucial to determine not just C and H, but also the halogen content.[15] The results must match the theoretical composition calculated from the molecular formula.

Detailed Experimental Protocol: Combustion Analysis

-

Instrumentation:

-

Procedure:

-

A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich atmosphere.[17]

-